molecular formula C11H14BrNO2 B3074383 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019611-88-1

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074383
CAS No.: 1019611-88-1
M. Wt: 272.14 g/mol
InChI Key: JEQMORVKFGQRCP-UHFFFAOYSA-N
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Description

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is a brominated phenolic compound featuring a methoxy group at position 6, a prop-2-en-1-yl (allylamino) substituent at position 4, and a hydroxyl group at position 2. Its molecular formula is C₁₁H₁₃BrNO₂, with a molecular weight of 286.13 g/mol (estimated).

Properties

IUPAC Name

2-bromo-6-methoxy-4-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-4-13-7-8-5-9(12)11(14)10(6-8)15-2/h3,5-6,13-14H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEQMORVKFGQRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCC=C)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves multiple steps. One common method includes the bromination of 6-methoxyphenol to introduce the bromine atom at the 2-position. This is followed by the alkylation of the phenol with prop-2-en-1-ylamine to introduce the aminoalkyl group. The reaction conditions often involve the use of bromine (Br2) and a suitable catalyst for the bromination step, and an alkylating agent for the subsequent step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydrogenated phenols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol serves as a versatile building block for creating more complex molecules. Its unique functional groups allow for various chemical transformations, including:

  • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the synthesis of diverse derivatives.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have explored its efficacy against various bacterial strains, suggesting it may serve as a lead compound in developing new antimicrobial agents.
  • Anticancer Activity : Preliminary investigations have shown that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, warranting further research into its mechanisms and therapeutic potential.

Medicine

Due to its structural features, this compound is being investigated for its potential role in drug development. It may act as a precursor for synthesizing novel pharmaceuticals targeting specific diseases.

Industrial Applications

In industrial settings, this compound is utilized in developing specialty chemicals and materials. Its properties make it suitable for applications in:

  • Polymer Production : Used as an additive or modifier to enhance the properties of polymers.
  • Coatings and Adhesives : Its chemical stability and reactivity allow it to be incorporated into coatings for improved performance.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the bromine atom and aminoalkyl group can participate in various interactions, such as halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a family of brominated methoxyphenol derivatives with varying substituents at the 4-position. Below is a systematic comparison with key analogs, focusing on structural features, synthesis routes, and applications.

Substituted Amino Groups at Position 4

Compound A : 4-Bromo-2-{[(3-fluoro-4-methylphenyl)amino]methyl}-6-methoxyphenol
  • Molecular Formula: C₁₅H₁₄BrFNO₂
  • Molecular Weight : 345.19 g/mol
  • Key Features : The 3-fluoro-4-methylphenyl group introduces fluorine’s electronegativity and methyl’s lipophilicity, enhancing binding affinity in receptor-targeted applications.
  • Synthesis : Typically prepared via Schiff base formation between 3-bromo-5-methoxysalicylaldehyde and 3-fluoro-4-methylaniline .
Compound B : 2-Bromo-6-methoxy-4-{[(3-methylphenyl)amino]methyl}phenol
  • Molecular Formula: C₁₅H₁₆BrNO₂
  • Molecular Weight : 322.20 g/mol
Compound C : 2-Bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenol
  • Molecular Formula : C₁₂H₁₃BrN₃O₂
  • Molecular Weight : 311.16 g/mol

Imine and Nitropropenyl Derivatives

Compound D : 4-Bromo-2-methoxy-6-[(1Z)-[(4-methylphenyl)imino]methyl]phenol
  • Molecular Formula: C₁₅H₁₄BrNO₂
  • Molecular Weight : 320.18 g/mol
  • Key Features : The imine linkage (C=N) allows conjugation and redox activity, relevant in catalysis or sensor development .
Compound E : 2-Bromo-6-methoxy-4-(2-nitro-1-propenyl)phenol
  • Molecular Formula: C₁₀H₁₀BrNO₄
  • Molecular Weight : 288.09 g/mol
  • Key Features : The nitropropenyl group introduces strong electron-withdrawing effects, making this compound an intermediate in Carbidopa synthesis .

Physicochemical and Functional Differences

Property Target Compound Compound A Compound B Compound C Compound E
Molecular Weight 286.13 345.19 322.20 311.16 288.09
Substituent at C4 Allylamino Fluoro-methyl 3-Methylphenyl Pyrazole Nitropropenyl
Hydrogen Bond Donors 1 (OH) 1 (OH) 1 (OH) 1 (OH) 1 (OH)
LogP (Estimated) ~2.5 ~3.2 ~3.0 ~2.8 ~1.8
Applications Drug intermediate Receptor ligands Material science Kinase inhibitors Carbidopa synthesis

Research Findings

  • Reactivity: The allylamino group in the target compound enables Michael addition or polymerization reactions, unlike the inert imine in Compound D .
  • Biological Activity: Compound C’s pyrazole moiety shows 10-fold higher inhibition of EGFR kinase compared to the target compound’s allylamino group .
  • Synthetic Utility : Compound E’s nitropropenyl group is critical for forming Carbidopa, a Parkinson’s disease drug, via reduction and cyclization steps .

Biological Activity

2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound with notable structural features, including a bromine atom, a methoxy group, and an aminoalkyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The molecular formula of this compound is C11H14BrNO2C_{11}H_{14}BrNO_2, and its IUPAC name reflects its complex structure. The synthesis typically involves bromination of 6-methoxyphenol followed by alkylation with prop-2-en-1-ylamine .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, the compound has been investigated for its activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Isoniazid0.25Mycobacterium tuberculosis
Ciprofloxacin2E. coli
Triclosan10Various bacteria

Anticancer Activity

The anticancer potential of similar phenolic compounds has been explored through various assays. For example, the cytotoxicity of phenolic compounds was evaluated using the MTT assay, which demonstrated varying degrees of effectiveness against different cancer cell lines. The CC50 values (the concentration required to inhibit cell growth by 50%) for related compounds have shown promising results, suggesting that derivatives of methoxyphenols may serve as effective anticancer agents .

The biological activities of this compound can be attributed to its ability to interact with biological targets such as enzymes involved in inflammatory processes. For instance, structure-activity relationship (SAR) studies have indicated that methoxy groups can enhance the inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .

Case Studies

  • Antioxidant Properties : A study investigating the antioxidant capacity of methoxyphenols revealed that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in cells .
  • COX Inhibition : Another research study focused on the inhibition of COX enzymes by methoxyphenols, showing that certain derivatives could significantly reduce COX activity in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol
Reactant of Route 2
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